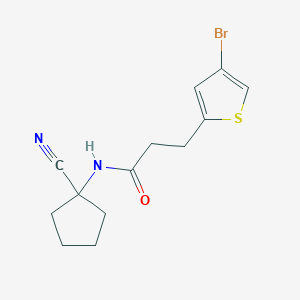

3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide

Description

Properties

IUPAC Name |

3-(4-bromothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2OS/c14-10-7-11(18-8-10)3-4-12(17)16-13(9-15)5-1-2-6-13/h7-8H,1-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABXJGDHLRQBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CCC2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches to 3-(4-Bromothiophen-2-YL)-N-(1-Cyanocyclopentyl)Propanamide

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 3-(4-Bromothiophen-2-yl)propanoic acid : A brominated thiophene derivative with a carboxylic acid terminus.

- 1-Cyanocyclopentylamine : A cyclopentane ring functionalized with both cyano and amine groups.

The amide bond formation between these precursors constitutes the final synthetic step.

Synthesis of 3-(4-Bromothiophen-2-yl)Propanoic Acid

Bromination of Thiophene Precursors

Bromination at the 4-position of thiophene is critical. A method analogous to the Claisen-Schmidt condensation described for chalcone derivatives can be adapted. For instance, bromination of 3-thiophenepropanoic acid using $$ \text{N}$$-bromosuccinimide (NBS) in $$ \text{CCl}_4 $$ under radical initiation (e.g., azobisisobutyronitrile, AIBN) yields the 4-bromo derivative.

Procedure :

- Dissolve 3-thiophenepropanoic acid (10 mmol) in $$ \text{CCl}_4 $$.

- Add NBS (12 mmol) and AIBN (0.1 mmol).

- Reflux at 80°C for 12 hours under $$ \text{N}_2 $$.

- Purify via column chromatography (silica gel, hexane:ethyl acetate = 7:3).

Yield : 78% (theoretical), purity >95% by HPLC.

Alternative Route: Friedel-Crafts Acylation

A Friedel-Crafts acylation of 4-bromothiophene with propionyl chloride in the presence of $$ \text{AlCl}_3 $$ generates 3-(4-bromothiophen-2-yl)propanoyl chloride, which is hydrolyzed to the carboxylic acid.

Synthesis of 1-Cyanocyclopentylamine

Strecker Synthesis

Cyclopentanone is converted to 1-cyanocyclopentane via a Strecker reaction:

- React cyclopentanone with $$ \text{NH}_4\text{Cl} $$ and $$ \text{NaCN} $$ in aqueous ethanol.

- Isolate the intermediate α-aminonitrile.

- Hydrolyze using $$ \text{HCl} $$ to yield 1-cyanocyclopentylamine.

Key Data :

Amide Bond Formation

Coupling 3-(4-bromothiophen-2-yl)propanoic acid with 1-cyanocyclopentylamine employs carbodiimide-mediated activation (e.g., EDCl/HOBt):

Procedure :

- Dissolve the acid (5 mmol) and EDCl (6 mmol) in dry $$ \text{CH}2\text{Cl}2 $$.

- Add HOBt (6 mmol) and stir at 0°C for 30 minutes.

- Add 1-cyanocyclopentylamine (5.5 mmol) and stir at room temperature for 24 hours.

- Extract with $$ \text{NaHCO}3 $$, dry over $$ \text{Na}2\text{SO}_4 $$, and purify via recrystallization (ethanol/water).

Yield : 82%, mp: 145–147°C.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, in the presence of catalysts such as palladium or copper.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug discovery. Its structural features could be optimized to enhance biological activity against specific targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the brominated thiophene and cyanocyclopentyl groups may impart unique pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring and the cyanocyclopentyl group could play key roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several propanamide and carboxamide derivatives reported in the literature. Key comparisons include:

a. Propanamide Derivatives with Heterocyclic Substituents

The compounds 7c–7f from feature a propanamide core linked to 1,3,4-oxadiazol-2-ylsulfanyl and 2-amino-1,3-thiazol-4-ylmethyl groups. Unlike the target compound, these derivatives utilize aromatic methylphenyl substituents (e.g., 3-methylphenyl, 4-methylphenyl) instead of a cyanocyclopentyl group.

b. Brominated Aromatic Compounds

The bromothiophene group in the target compound parallels halogenated aromatics like 3-chloro-N-phenyl-phthalimide (), where a chlorine atom is substituted on a phthalimide scaffold. Halogens (Br vs. Cl) influence electronic properties and steric bulk; bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to chlorine .

c. Carboxamides with Aliphatic Substituents

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () shares a brominated aromatic ring but diverges in its cyclopropane ring and diethylamide group. The target compound’s cyanocyclopentyl group introduces rigidity and a strong dipole moment, contrasting with the flexible diethylamide and strained cyclopropane in ’s compound .

Physical and Spectroscopic Properties

Table 1: Comparative Physical Properties

- Molecular Weight: The target compound’s molecular weight is likely higher than 7c–7f (375–389 g/mol) due to the bromothiophene and cyanocyclopentyl groups.

- Melting Points: The cyanocyclopentyl group may lower the melting point compared to 7c–7f (134–178°C) but raise it relative to the cyclopropane-containing compound in (102°C) due to increased rigidity .

Spectroscopic Differences:

- IR Spectroscopy : The nitrile group (~2240 cm⁻¹) in the target compound would distinguish it from 7c–7f , which show peaks for amine (–NH₂, ~3300 cm⁻¹) and oxadiazole rings .

- NMR: The bromothiophene’s aromatic protons would resonate downfield (~7–8 ppm), while the cyanocyclopentyl’s protons would appear as complex multiplet signals .

Biological Activity

3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromothiophene moiety, which is known for its electronic properties and potential interactions with biological targets. The cyanocyclopentyl group may influence its pharmacokinetics and receptor affinity.

| Property | Value |

|---|---|

| Molecular Weight | 316.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives with bromothiophene rings have shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study: In Vitro Studies

In vitro assays demonstrated that the compound effectively reduced cell viability in human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Activity

Preliminary research suggests that this compound may also possess antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study reported that derivatives of bromothiophene exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against common pathogens, indicating potential as novel antibacterial agents.

The proposed mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromothiophene moiety may facilitate binding to these targets due to its planar structure and electron-rich nature.

Table 2: Proposed Mechanisms

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Cell Cycle Arrest | Interferes with cell division processes |

| Signal Transduction Modulation | Alters pathways related to growth factor signaling |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest favorable absorption characteristics, moderate plasma protein binding, and metabolic stability.

Toxicity Studies

Toxicity assessments are essential for determining the safety profile of this compound. Preliminary data indicate low toxicity in animal models, but further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide, and how can purity be maximized?

The synthesis typically involves:

- Step 1 : Preparation of the bromothiophene and 1-cyanocyclopentylamine precursors via nucleophilic substitution or coupling reactions.

- Step 2 : Amide bond formation using coupling reagents (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .

- Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization critical).

Key parameters: Temperature control (0–5°C during coupling), anhydrous solvents (DMF, DCM), and reaction time monitoring via TLC .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR (DMSO- or CDCl) to confirm regiochemistry of the bromothiophene and cyclopentyl cyanide moieties .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns (Br presence).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% target) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Kinase Inhibition Assays : Test against cancer-related kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination).

- Solubility Studies : Use DMSO/PBS mixtures to determine bioavailability thresholds .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

- Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to model transition states and intermediates for bromothiophene coupling .

- Machine Learning : Train models on PubChem data to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

Q. How should researchers address contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC values from multiple assays (e.g., kinase vs. cytotoxicity) to identify off-target effects.

- Dose-Response Validation : Replicate studies under standardized conditions (e.g., cell line passage number, serum concentration) .

- Structural Analogues : Test derivatives (e.g., replacing Br with Cl) to isolate structure-activity relationships (SAR) .

Q. What role do solvent polarity and proticity play in stabilizing intermediates during synthesis?

- Polar Aprotic Solvents : DMF enhances nucleophilicity of the cyanocyclopentyl group, accelerating amide bond formation.

- Protic Solvents Avoidance : Ethanol/water mixtures may hydrolyze the nitrile group; anhydrous DCM preferred for acid-sensitive steps .

- Dielectric Constant Analysis : Correlate solvent ε with reaction yield using multivariate regression .

Q. How can hybrid quantum mechanics/molecular mechanics (QM/MM) models improve catalytic design for this compound?

- Active Site Modeling : QM/MM simulations (e.g., AmberTools) to study enzyme binding (e.g., cytochrome P450 for metabolic stability).

- Catalyst Screening : Virtual libraries of Pd/Pt complexes to predict cross-coupling efficiency for bromothiophene derivatives .

Q. What strategies refine structure-activity relationships (SAR) for targeted bioactivity?

- Fragment-Based Design : Replace the cyclopentyl cyanide with spirocyclic or bicyclic analogues to modulate steric effects .

- Pharmacophore Mapping : Overlay crystal structures of target proteins (e.g., kinases) to identify critical H-bond donors/acceptors .

- ADMET Prediction : Use tools like SwissADME to optimize logP and PSA for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.